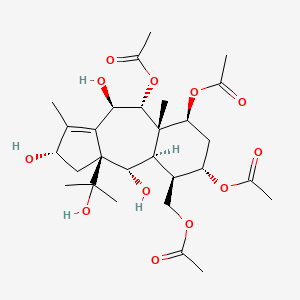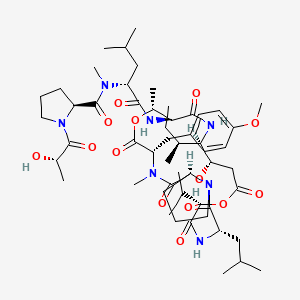
5-(4-Fluorophenyl)-2-hydroxypyridine
Übersicht
Beschreibung
5-(4-Fluorophenyl)-2-hydroxypyridine (5-FPH) is a heterocyclic compound with a pyridine ring and a phenyl ring containing a fluorine atom. It is a relatively new compound that has been used in various scientific research applications, such as drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Tautomerization Reactions
- Lactim to Lactam Tautomerization Reaction : The photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) were explored, revealing its existence in both lactim and lactam forms in the ground state, with a notable tautomerization reaction in the excited state. This tautomerization produces red-shifted emission, influenced by solvent type and temperature (Samanta et al., 2010).
Fluorosensitivity and Chemosensor Applications
- Fluorosensitivity to Transition Metal Ions : FP2HP's fluorescence response to different transition metal ions was studied, showing that its photophysical properties change in the presence of these ions. This suggests potential use as a chelation-enhanced fluorescence-based chemosensor for detecting transition metal ions (Samanta et al., 2010).
Inhibition of Influenza Endonuclease
- Inhibitor of Influenza A Endonuclease : Research on phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones, related to FP2HP, identified these as inhibitors of influenza endonuclease, suggesting potential for developing new treatments for influenza infection (Sagong et al., 2014).
Lactim-Lactam Photo-Tautomerization
- Evidence of Lactim-Lactam Photo-Tautomerization : A study on FP2HP demonstrated lactim-lactam isomerization behavior through proton transfer, providing insights into its photophysical behavior and potential applications in temperature sensing or fluorescence-based detection systems (Samanta & Guchhait, 2014).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCHFUJSVFFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439938 | |
| Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163563-23-3 | |
| Record name | 5-(4-FLUOROPHENYL)-2-HYDROXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 5-(4-Fluorophenyl)-2-hydroxypyridine be used to study proteins?
A: Research suggests that this compound and its derivative, 2-hydroxy-pyridine, can act as "proton transfer fluorescence probes." [] These probes can potentially be used to study the different states of proteins, including their native, denatured, and renatured forms, by analyzing changes in fluorescence signals. [] This application stems from the molecule's sensitivity to changes in its chemical environment, particularly regarding proton transfer processes.
Q2: What computational chemistry methods have been used to study this compound?
A: To understand the interactions of this compound with metal ions and its fluorescence properties, researchers have employed computational chemistry methods. [] Specifically, they utilized Hartree-Fock calculations using 6-31G** and lanl2dz basis sets. [] These calculations helped to corroborate and interpret experimental findings, providing a theoretical basis for understanding the molecule's behavior at the electronic level.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(1R,3S,5S,6S,7R)-6-hydroxy-8-methyl-7-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1246537.png)



![3-[(Z)-2-[(1R,4abeta)-2-Methylene-5alpha-(hydroxymethyl)-5,8aalpha-dimethyl-6alpha-hydroxydecalin-1alpha-yl]ethylidene]-4-hydroxytetrahydrofuran-2-one](/img/structure/B1246544.png)

